molecular formula C7H3ClFN B1630797 2-Chloro-3-fluorobenzonitrile CAS No. 874781-08-5

2-Chloro-3-fluorobenzonitrile

Cat. No. B1630797
M. Wt: 155.55 g/mol
InChI Key: ROXFZJBRIXTCPI-UHFFFAOYSA-N
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Description

2-Chloro-3-fluorobenzonitrile is a chemical compound with the molecular formula C7H3ClFN. It has a molecular weight of 155.56 . It is used in laboratory chemicals .


Molecular Structure Analysis

The InChI code for 2-Chloro-3-fluorobenzonitrile is 1S/C7H3ClFN/c8-7-5(4-10)2-1-3-6(7)9/h1-3H . The InChI key is ROXFZJBRIXTCPI-UHFFFAOYSA-N . The canonical SMILES representation is C1=CC(=C(C(=C1)F)Cl)C#N .


Physical And Chemical Properties Analysis

2-Chloro-3-fluorobenzonitrile has a molecular weight of 155.55 g/mol . It has a computed XLogP3-AA value of 2.4, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . The compound has a topological polar surface area of 23.8 Ų .

Scientific Research Applications

Structural and Electronic Properties

  • A study by Silva et al. (2012) conducted an energetic and structural analysis of various fluorobenzonitriles, including compounds similar to 2-chloro-3-fluorobenzonitrile. They derived standard molar enthalpies of formation and measured standard molar enthalpies of vaporization or sublimation. This research provides insight into the physical and chemical characteristics of these compounds (Silva et al., 2012).

Synthesis Techniques

  • Suzuki and Kimura (1991) described the synthesis of various difluorobenzonitriles, including methods that could be applicable to 2-chloro-3-fluorobenzonitrile. Their research focuses on halogen-exchange reactions as a synthesis method (Suzuki & Kimura, 1991).
  • Another study by Szumigala et al. (2004) outlined a synthesis method for 2-bromo-3-fluorobenzonitrile, demonstrating the versatility of halodeboronation in the synthesis of halogenated benzonitriles (Szumigala et al., 2004).

Polymer Synthesis

  • Mercer et al. (1994) researched the synthesis of new polyarylether alternating copolymers using compounds like 2-chloro-6-fluorobenzonitrile. This study illustrates the utility of such compounds in developing high-molecular-weight, soluble polymers with unique properties (Mercer et al., 1994).

Spectroscopic Analysis

  • A spectroscopic analysis conducted by Onda et al. (2002) on 2,3-difluorobenzonitrile provides valuable insights into the molecular structure and behavior of similar compounds under various conditions (Onda et al., 2002).

Safety And Hazards

When handling 2-Chloro-3-fluorobenzonitrile, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . It is also advised to keep away from heat/sparks/open flames/hot surfaces . The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

2-chloro-3-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFN/c8-7-5(4-10)2-1-3-6(7)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXFZJBRIXTCPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395544
Record name 2-chloro-3-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-fluorobenzonitrile

CAS RN

874781-08-5
Record name 2-Chloro-3-fluorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874781-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-3-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
P Napier - 2021 - search.proquest.com
STAT3 protein is crucial in cell proliferation, apoptosis, and host immune responses. In normal cell cycles STAT3’s activation is fleeting, but in many cancer cell lines aberrantly activated …
Number of citations: 3 search.proquest.com
K Nakahara, Y Mitsuoka, S Kasuya, T Yamamoto… - European Journal of …, 2021 - Elsevier
β-Site amyloid precursor protein cleaving enzyme 1 (BACE1) has been pursued as a prime target for the treatment of Alzheimer’s disease (AD). In this report, we describe the discovery …
Number of citations: 5 www.sciencedirect.com
TW Johnson, SP Tanis, SL Butler… - Journal of medicinal …, 2011 - ACS Publications
HIV-1 integrase (IN) is one of three enzymes encoded by the HIV genome and is essential for viral replication, and HIV-1 IN inhibitors have emerged as a new promising class of …
Number of citations: 47 pubs.acs.org

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